molecular formula C12H10F2N2 B14902609 n-(2,5-Difluorobenzyl)pyridin-3-amine

n-(2,5-Difluorobenzyl)pyridin-3-amine

Cat. No.: B14902609
M. Wt: 220.22 g/mol
InChI Key: OKQCCKMAASQZDO-UHFFFAOYSA-N
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Description

n-(2,5-Difluorobenzyl)pyridin-3-amine is a chemical compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluorobenzyl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,5-Difluorobenzyl)pyridin-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with pyridin-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(2,5-Difluorobenzyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

n-(2,5-Difluorobenzyl)pyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-(2,5-Difluorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

n-(2,5-Difluorobenzyl)pyridin-3-amine is unique due to the specific positioning of the difluorobenzyl group, which imparts distinct chemical and biological properties compared to other fluorinated pyridines .

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H10F2N2/c13-10-3-4-12(14)9(6-10)7-16-11-2-1-5-15-8-11/h1-6,8,16H,7H2

InChI Key

OKQCCKMAASQZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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